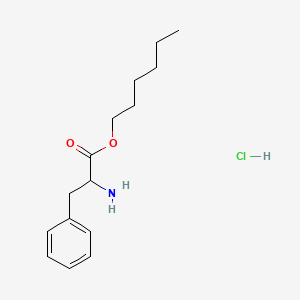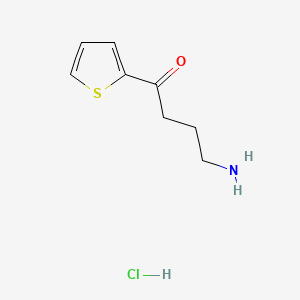![molecular formula C9H18ClNO2 B13489069 rac-methyl 2-[(1R,3S)-3-aminocyclohexyl]acetate hydrochloride, cis](/img/structure/B13489069.png)
rac-methyl 2-[(1R,3S)-3-aminocyclohexyl]acetate hydrochloride, cis
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-methyl 2-[(1R,3S)-3-aminocyclohexyl]acetate hydrochloride, cis: is a chemical compound that belongs to the class of organic compounds known as amino acid derivatives. This compound is characterized by the presence of an amino group attached to a cyclohexane ring, which is further connected to an acetate group. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rac-methyl 2-[(1R,3S)-3-aminocyclohexyl]acetate hydrochloride, cis typically involves the following steps:
Cyclohexane Derivative Formation: The starting material, a cyclohexane derivative, undergoes a series of reactions to introduce the amino group at the desired position.
Acetate Group Introduction: The intermediate product is then reacted with methyl acetate under specific conditions to form the acetate group.
Hydrochloride Salt Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors under controlled conditions.
Purification: The crude product is purified using techniques such as crystallization or chromatography to obtain the desired compound in high purity.
Quality Control: The final product undergoes rigorous quality control tests to ensure its purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amino group is oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the acetate group to an alcohol group.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under specific conditions.
Major Products:
Oxidation Products: Corresponding oxides or nitro derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Serves as a precursor in the preparation of various pharmaceuticals and agrochemicals.
Biology:
- Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
- Used in the development of biochemical assays and diagnostic tools.
Medicine:
- Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
- Used as a reference standard in pharmacological studies.
Industry:
- Employed in the production of specialty chemicals and materials.
- Used in the formulation of certain industrial products, such as coatings and adhesives.
Mécanisme D'action
The mechanism of action of rac-methyl 2-[(1R,3S)-3-aminocyclohexyl]acetate hydrochloride, cis involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with target proteins, influencing their structure and function. The acetate group may also participate in esterification reactions, modifying the activity of enzymes and receptors. These interactions can lead to various biological effects, such as modulation of neurotransmitter release or inhibition of microbial growth.
Comparaison Avec Des Composés Similaires
- rac-methyl 2-[(1R,3S)-3-aminocyclopentyl]acetate hydrochloride
- rac-tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride, cis
- rac-methyl 2-[(1R,2S)-2-aminocyclopentyl]acetate hydrochloride
Comparison:
- Structural Differences: The primary difference lies in the ring size and the position of the amino group. While rac-methyl 2-[(1R,3S)-3-aminocyclohexyl]acetate hydrochloride, cis has a six-membered cyclohexane ring, similar compounds may have five-membered cyclopentane rings.
- Chemical Properties: These structural differences can influence the chemical properties, such as solubility, reactivity, and stability.
- Biological Activity: The variation in ring size and functional groups can also affect the biological activity, making each compound unique in its interactions with biological targets.
Propriétés
Formule moléculaire |
C9H18ClNO2 |
|---|---|
Poids moléculaire |
207.70 g/mol |
Nom IUPAC |
methyl 2-[(1R,3S)-3-aminocyclohexyl]acetate;hydrochloride |
InChI |
InChI=1S/C9H17NO2.ClH/c1-12-9(11)6-7-3-2-4-8(10)5-7;/h7-8H,2-6,10H2,1H3;1H/t7-,8+;/m1./s1 |
Clé InChI |
BMQLEIPIDXBXCX-WLYNEOFISA-N |
SMILES isomérique |
COC(=O)C[C@@H]1CCC[C@@H](C1)N.Cl |
SMILES canonique |
COC(=O)CC1CCCC(C1)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-(hydroxymethyl)imidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13489008.png)




![2-[(2-methylcyclohexyl)amino]ethan-1-ol hydrochloride, Mixture of diastereomers](/img/structure/B13489029.png)







